2-[10-(oxiran-2-yl)decyl]oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(oxiran-2-yl)decyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 1,13-tetradecadiene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds as follows:
Starting Material: 1,13-tetradecadiene
Reagent: m-chloroperoxybenzoic acid (mCPBA)
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
The reaction yields this compound as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-[10-(oxiran-2-yl)decyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide rings can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of diols, amino alcohols, and thioethers, respectively.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can occur at the epoxide rings, leading to the formation of halohydrins.
Common Reagents and Conditions
Nucleophilic Ring Opening:
Major Products Formed
Diols: Formed from nucleophilic ring opening with water or alcohols.
Amino Alcohols: Formed from nucleophilic ring opening with amines.
Thioethers: Formed from nucleophilic ring opening with thiols.
Halohydrins: Formed from halogenation reactions.
Scientific Research Applications
2-[10-(oxiran-2-yl)decyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a cross-linking agent in biomaterials and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 2-[10-(oxiran-2-yl)decyl]oxirane involves the reactivity of its epoxide groups. The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in its applications as a cross-linking agent and in organic synthesis.
Molecular Targets and Pathways
In biological systems, the epoxide groups can react with nucleophilic sites on proteins, DNA, and other biomolecules, leading to cross-linking and potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
2-[10-(oxiran-2-yl)decyl]oxirane can be compared with other diepoxides and monoepoxides:
1,2-epoxydecane: A monoepoxide with similar reactivity but only one epoxide group.
1,27,8-diepoxyoctane: A shorter-chain diepoxide with similar chemical properties.
1,29,10-diepoxydecane: Another diepoxide with a different chain length and reactivity profile.
Uniqueness
The uniqueness of this compound lies in its specific chain length and the presence of two epoxide groups, which provide distinct reactivity and potential for cross-linking applications. Its longer chain length compared to other diepoxides may influence its solubility, reactivity, and interactions with other molecules.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.
Properties
IUPAC Name |
2-[10-(oxiran-2-yl)decyl]oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1(3-5-7-9-13-11-15-13)2-4-6-8-10-14-12-16-14/h13-14H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUFZQRQCICEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCCCCCCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984118 | |
Record name | 2,2'-(Decane-1,10-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65520-48-1 | |
Record name | 2,2′-(1,10-Decanediyl)bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65520-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2:13,14-Diepoxytetradecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065520481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(Decane-1,10-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2:13,14-diepoxytetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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